7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one is a heterocyclic compound that features both an imidazole ring and an isoquinoline ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline derivatives with imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole and isoquinoline rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or isoquinoline rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an antifungal agent.
Mechanism of Action
The mechanism of action of 7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For example, as an antifungal agent, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This disruption of cell membrane integrity can lead to the death of the fungal cells.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler compound with a single imidazole ring.
Isoquinoline: A compound with a single isoquinoline ring.
7-(1H-imidazol-1-yl)quinolin-1(2H)-one: A similar compound with a quinoline ring instead of an isoquinoline ring.
Uniqueness
7-(1H-imidazol-1-yl)isoquinolin-1(2H)-one is unique due to the combination of both imidazole and isoquinoline rings in its structure
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-imidazol-1-yl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H9N3O/c16-12-11-7-10(15-6-5-13-8-15)2-1-9(11)3-4-14-12/h1-8H,(H,14,16) |
InChI Key |
QNXFHBPNBOHWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.